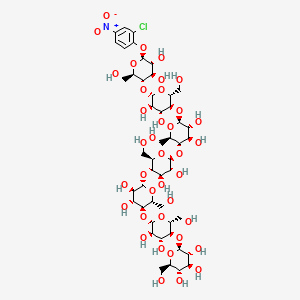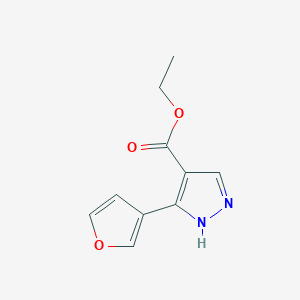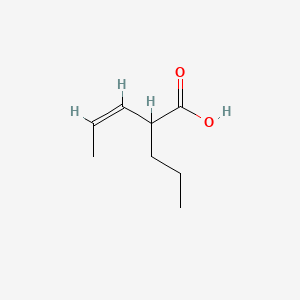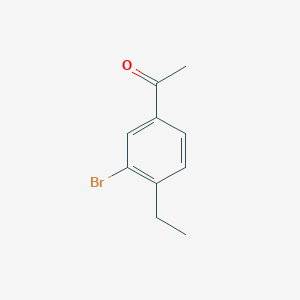![molecular formula C40H28N2 B3301307 9H-Carbazole, 9,9'-[[1,1'-biphenyl]-4,4'-diyl]bis[3-ethenyl- CAS No. 908147-48-8](/img/structure/B3301307.png)
9H-Carbazole, 9,9'-[[1,1'-biphenyl]-4,4'-diyl]bis[3-ethenyl-
Overview
Description
9H-Carbazole, 9,9’-[[1,1’-biphenyl]-4,4’-diyl]bis[3-ethenyl-]: is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . This compound is particularly interesting due to its extended conjugation length, which enhances its electronic properties .
Preparation Methods
The synthesis of 9H-Carbazole, 9,9’-[[1,1’-biphenyl]-4,4’-diyl]bis[3-ethenyl-] typically involves the reaction of carbazole with biphenyl derivatives under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the use of a palladium catalyst, a base, and a solvent like toluene or dimethylformamide (DMF), under an inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
9H-Carbazole, 9,9’-[[1,1’-biphenyl]-4,4’-diyl]bis[3-ethenyl-] has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its excellent charge transport properties.
Pharmaceuticals: Carbazole derivatives have shown potential in various pharmacological applications, including antibacterial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9,9’-[[1,1’-biphenyl]-4,4’-diyl]bis[3-ethenyl-] involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions . These interactions can influence the electronic properties of the compound, making it effective in applications like OLEDs and OSCs . In biological systems, carbazole derivatives can inhibit enzymes or interact with DNA, leading to their pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other carbazole derivatives like:
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs due to its high triplet energy.
2-(9H-Carbazol-9-yl)ethanol: Used in the synthesis of various carbazole-based materials.
Compared to these compounds, 9H-Carbazole, 9,9’-[[1,1’-biphenyl]-4,4’-diyl]bis[3-ethenyl-] offers unique advantages in terms of its extended conjugation length and enhanced electronic properties, making it particularly suitable for advanced material science and electronic applications .
Properties
IUPAC Name |
3-ethenyl-9-[4-[4-(3-ethenylcarbazol-9-yl)phenyl]phenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2/c1-3-27-13-23-39-35(25-27)33-9-5-7-11-37(33)41(39)31-19-15-29(16-20-31)30-17-21-32(22-18-30)42-38-12-8-6-10-34(38)36-26-28(4-2)14-24-40(36)42/h3-26H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNKGRCOQYGKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C=C)C8=CC=CC=C86 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727082 | |
| Record name | 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-ethenyl-9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908147-48-8 | |
| Record name | 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-ethenyl-9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



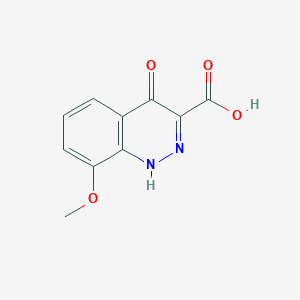
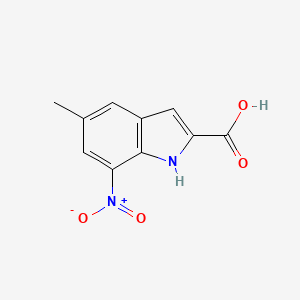
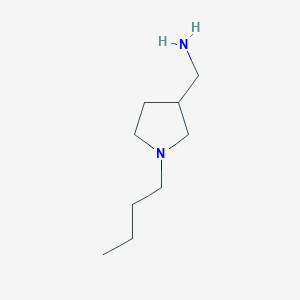


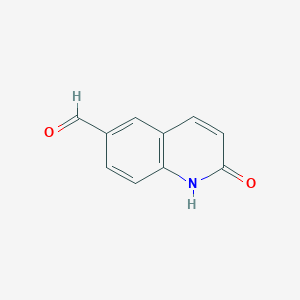

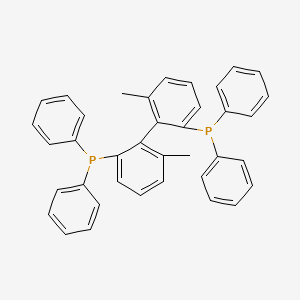
![(2R,3R,4S,5R)-2-(4,6-diamino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3301300.png)
